Potassium O-(2-ethylhexyl) dithiocarbonate
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Overview
Description
Potassium O-(2-ethylhexyl) dithiocarbonate is a chemical compound with the molecular formula C9H17KOS2 and a molecular weight of 244.45898 g/mol . It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium O-(2-ethylhexyl) dithiocarbonate can be synthesized through the reaction of carbon disulfide with potassium hydroxide and 2-ethylhexanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions: Potassium O-(2-ethylhexyl) dithiocarbonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced under specific conditions to yield thiols.
Substitution: The compound can participate in substitution reactions, where the dithiocarbonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Disulfides
Reduction: Thiols
Substitution: Compounds with different functional groups replacing the dithiocarbonate group.
Scientific Research Applications
Potassium O-(2-ethylhexyl) dithiocarbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a protective agent for certain biomolecules.
Industry: The compound is used in the production of lubricants, pesticides, and other industrial products.
Mechanism of Action
The mechanism by which potassium O-(2-ethylhexyl) dithiocarbonate exerts its effects involves its interaction with molecular targets and pathways. The compound can form complexes with metal ions, which can influence various biochemical and chemical processes. Its dithiocarbonate group plays a crucial role in these interactions, enabling the compound to act as a stabilizer and protective agent .
Comparison with Similar Compounds
- Potassium O-octyl dithiocarbonate
- Potassium O-heptyl dithiocarbonate
- O-decyl hydrogen dithiocarbonate, potassium salt
- Sodium O-isobutyl dithiocarbonate
- S,S’-Dimethyl dithiocarbonate
Comparison: Potassium O-(2-ethylhexyl) dithiocarbonate is unique due to its specific alkyl chain length and the presence of the dithiocarbonate group. This combination imparts distinct properties, such as solubility, reactivity, and stability, making it suitable for various applications compared to its similar counterparts .
Properties
CAS No. |
2824-31-9 |
---|---|
Molecular Formula |
C9H17KOS2 |
Molecular Weight |
244.5 g/mol |
IUPAC Name |
potassium;2-ethylhexoxymethanedithioate |
InChI |
InChI=1S/C9H18OS2.K/c1-3-5-6-8(4-2)7-10-9(11)12;/h8H,3-7H2,1-2H3,(H,11,12);/q;+1/p-1 |
InChI Key |
MBPCIOPMOKXKRD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)COC(=S)[S-].[K+] |
Origin of Product |
United States |
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